molecular formula C9H18N2O B1384865 (3S)-N-propylpiperidine-3-carboxamide CAS No. 1567890-43-0

(3S)-N-propylpiperidine-3-carboxamide

Cat. No.: B1384865
CAS No.: 1567890-43-0
M. Wt: 170.25 g/mol
InChI Key: AGGOHJGXWYGROI-QMMMGPOBSA-N
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Description

(3S)-N-Propylpiperidine-3-carboxamide (CAS 1016521-91-7) is a chiral piperidine carboxamide derivative of interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C9H18N2O and a molecular weight of 170.25 g/mol, this compound serves as a versatile synthetic building block . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This specific stereoisomer is part of a family of compounds characterized by a carboxamide group at the 3-position of the piperidine ring and a propyl substituent on the amide nitrogen . Researchers are exploring similar N-substituted piperidine-3-carboxamides for various biological activities, which may include investigations into central nervous system targets . The mechanism of action for such compounds is often attributed to the interactions of the carboxamide group, which can form hydrogen bonds with specific molecular targets like proteins or receptors, modulating their activity . As a supplier, we provide this chemical in high purity to support rigorous scientific inquiry and innovation in drug discovery. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(3S)-N-propylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGOHJGXWYGROI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Piperidine Core

  • Method: Nucleophilic cyclization of amino precursors such as amino alcohols or amino acids.
  • Reagents: Typically, a protected amino acid derivative or a precursor such as N-propyl-2,5-dihydropyrrole is cyclized.
  • Conditions: Acidic or basic conditions facilitate intramolecular cyclization, often under reflux or mild heating.

Step 2: Introduction of the Carboxamide Group at the 3-Position

  • Method: Activation of the 3-position via halogenation or oxidation, followed by amidation.
  • Reagents:
    • Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for selective halogenation.
    • Amide formation via reaction with suitable amines (e.g., propylamine) in the presence of coupling agents such as carbodiimides (e.g., EDC or DCC).

Step 3: N-Propyl Substitution on the Nitrogen

  • Method: Alkylation of the nitrogen atom with propyl halides or via reductive amination.
  • Reagents:
    • Propyl bromide or chloride.
    • Base such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Specific Route: From Δ1-Piperideines

Research indicates that Δ1-piperideines serve as valuable intermediates for the synthesis of pipecolic derivatives, including (3S)-N-propylpiperidine-3-carboxamide.

Step 1: Synthesis of Δ1-Piperideines

  • Method: Oxidation of 4-substituted piperidines or piperidines derivatives using N-chlorosuccinimide (NCS) or similar oxidants.
  • Reaction Conditions: Typically, oxidation occurs in solvents such as acetonitrile or dichloromethane at room temperature or mild heating.

Step 2: Functionalization of Δ1-Piperideines

  • Method: Nucleophilic addition or substitution at the 3-position, followed by reduction or further functionalization.
  • Reagents:
    • For amidation, the Δ1-piperideine is reacted with propylamine derivatives in the presence of coupling agents.
    • For ring saturation, catalytic hydrogenation under mild conditions can be employed.

Step 3: Final Amidation to Form this compound

  • Method: The intermediate is reacted with acyl chlorides or anhydrides derived from carboxylic acids (e.g., propionic acid derivatives).
  • Reagents:
    • Coupling agents such as DCC or EDC.
    • Solvents like dichloromethane or acetonitrile.
    • Catalysts such as DMAP (4-dimethylaminopyridine) can enhance yields.

Research Findings and Data Table

Step Reaction Reagents Conditions Yield / Notes
1 Cyclization to form piperidine core Amino alcohols, acids Reflux, acid/base catalysis Moderate to high yield
2 Halogenation at 3-position NBS, NCS Room temperature, inert atmosphere Selective halogenation
3 Amidation with propylamine Propylamine, coupling agents Room temperature, inert solvent High yield, stereoselectivity
4 Ring saturation (if needed) Hydrogen, Pd/C Mild hydrogenation Complete saturation, stereoselective

Notes on Stereoselectivity and Optimization

  • The stereochemistry at the 3-position (i.e., (3S)) is often controlled via chiral starting materials or chiral catalysts during the cyclization or amidation steps.
  • Diastereoselectivity can be enhanced by employing chiral auxiliaries or chiral catalysts, as demonstrated in related pipecolic acid synthesis research.
  • The oxidation of piperidines to Δ1-piperideines is a key step, often optimized by controlling temperature, solvent polarity, and oxidant equivalents.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-propylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized piperidine derivatives.

Scientific Research Applications

(3S)-N-propylpiperidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S)-N-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms can vary, it often involves binding to receptors or enzymes, altering their activity, and thereby exerting its biological effects. The exact molecular targets and pathways can depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares (3S)-N-propylpiperidine-3-carboxamide with related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
This compound Not provided C₉H₁₈N₂O ~170.25* Piperidine, carboxamide
3-Benzylpiperidine 13603-25-3 C₁₂H₁₇N 175.27 Piperidine, benzyl
(3S)-N-(2-Methylpropyl)piperidine-3-carboxamide Not provided C₁₀H₂₀N₂O ~184.28* Piperidine, carboxamide
N-(5-Propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide Not provided C₁₁H₁₃N₃OS ~235.30* Pyridine, thiadiazole, carboxamide

*Molecular weights calculated based on molecular formulas.

Key Observations:
  • Substituent Effects :
    • The propyl chain in this compound offers moderate lipophilicity, whereas the benzyl group in 3-benzylpiperidine increases aromaticity and bulk, likely enhancing membrane permeability but reducing solubility .
    • The 2-methylpropyl (isobutyl) variant () has a branched alkyl chain, which may alter metabolic stability compared to the linear propyl chain in the target compound.
  • Functional Group Impact: Carboxamide-containing analogs (e.g., the target compound and N-(5-propyl-thiadiazolyl)pyridine-2-carboxamide) exhibit polar moieties that improve aqueous solubility relative to non-carboxamide derivatives like 3-benzylpiperidine . The thiadiazole ring in N-(5-propyl-thiadiazol-2-yl)pyridine-2-carboxamide introduces sulfur, which may influence redox properties or metal-binding interactions .
Reactivity and Toxicity
  • Similar precautions may apply to piperidine derivatives with volatile substituents .
  • Carboxamide groups generally reduce acute toxicity compared to amines due to decreased basicity, but this depends on substituent effects.
Stereochemical Influence
  • The (3S) configuration in the target compound may confer selectivity for chiral biological targets, a feature absent in non-chiral analogs like 3-benzylpiperidine. For example, (3S)-enantiomers of piperidine carboxamides have shown enhanced binding to GABA receptors in unrelated studies .

Biological Activity

(3S)-N-propylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a six-membered ring containing nitrogen. Its structure can be represented as follows:

 3S N propylpiperidine 3 carboxamide\text{ 3S N propylpiperidine 3 carboxamide}

This compound's specific stereochemistry and functional groups contribute to its biological activity and interaction with various molecular targets.

The biological activity of this compound is mediated through several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors, modulating their activity, which can influence neurotransmission and other physiological processes.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes, thereby affecting metabolic pathways critical for cellular function .
  • Ion Channel Modulation : The compound can influence ion channels, altering cellular signaling and contributing to its pharmacological effects.

Pharmacological Characterization

Research has demonstrated that this compound exhibits various biological activities, including:

  • Dopaminergic Activity : The compound has shown potential as a dopaminergic stabilizer, which may be beneficial in treating disorders like schizophrenia .
  • Inhibition of Cathepsin K : Recent studies indicate that derivatives of this compound possess inhibitory activity against cathepsin K, an enzyme involved in bone resorption and implicated in osteoporosis .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperidine ring and substituents significantly impact the compound's biological activity. For instance:

Substituent PositionSubstituent TypeActivity Level
4ChloroHigh
2BromoModerate
3MethoxyLow

These findings suggest that specific substituents enhance interactions with target enzymes or receptors, thereby improving potency .

Case Studies

Several case studies highlight the effectiveness of this compound in various experimental settings:

  • Dopaminergic Stabilization : In a study involving animal models, the administration of this compound resulted in significant stabilization of dopaminergic signaling pathways, suggesting its potential utility in neuropsychiatric disorders .
  • Cathepsin K Inhibition : A series of piperidine derivatives were synthesized and evaluated for their ability to inhibit cathepsin K. The results indicated that specific modifications led to enhanced inhibitory activity, demonstrating a direct correlation between structural changes and biological efficacy .

Q & A

Q. What are the recommended synthetic routes for (3S)-N-propylpiperidine-3-carboxamide?

  • Methodology : The compound can be synthesized via coupling reactions using intermediates like piperidine carboxylates. For example, a similar piperidine derivative was synthesized by reacting a piperidine-1-carboxylate precursor with an amine (e.g., propylamine) in tetrahydrofuran (THF) under basic conditions (e.g., N,N-diisopropylethylamine) . Purification via preparative liquid chromatography-mass spectrometry (prep-LCMS) is recommended to isolate the enantiomerically pure product . Key steps include chiral resolution using columns like Chiralpak® IA/IB to ensure stereochemical fidelity.

Q. How should researchers handle and store this compound to maintain stability?

  • Methodology : Store the compound at +4°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid prolonged exposure to light or humidity, as carboxamides are prone to hydrolysis . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to potential acute toxicity risks .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodology :
  • Enantiomeric Purity : Use chiral HPLC with columns such as Chiralcel® OD-H and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min flow rate .
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR; 1^1H and 13^{13}C) to verify the piperidine backbone and propylamide substituents. Mass spectrometry (ESI-MS) can confirm the molecular ion peak (e.g., [M+H]+^+ = 213.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric yield?

  • Methodology :
  • Catalytic Asymmetric Synthesis : Use chiral catalysts like (R)-BINAP-Ru complexes to promote stereoselective amide bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction kinetics, while lower temperatures (0–5°C) reduce racemization . Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection.

Q. What strategies resolve data contradictions in chromatographic purity assessments?

  • Methodology : Cross-validate results using orthogonal techniques:
  • Compare reversed-phase HPLC (C18 column, acetonitrile/water gradient) with chiral LC-MS .
  • Adjust mobile phase pH (e.g., 0.1% formic acid) to mitigate peak tailing caused by residual silanol interactions .
  • Perform spike-and-recovery experiments with a racemic mixture to confirm method accuracy .

Q. Which in vitro assays are suitable for evaluating pharmacological activity?

  • Methodology :
  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3^3H-labeled ligands) on neuronal membranes to assess affinity for targets like σ-1 or opioid receptors .
  • Cellular Uptake Studies : Fluorescence-based assays using SH-SY5Y cells to evaluate blood-brain barrier permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Data Contradiction Analysis

  • Example : Discrepancies in enantiomeric excess (ee) values may arise from differences in chiral column selectivity or detector sensitivity. For instance, Chiralpak® AD-H may resolve enantiomers more effectively than OD-H under specific conditions . Validate findings by repeating analyses with standardized reference materials and reporting confidence intervals for ee measurements .

Safety and Compliance

  • GHS Compliance : Classify the compound under Acute Toxicity Category 3 (oral) and Skin Irritation Category 1B based on structural analogs . Include hazard statements (H301, H315) and precautionary measures (P280, P301+P310) in SDS documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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